molecular formula C6H9N3O B14878253 (Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14878253
M. Wt: 139.16 g/mol
InChI Key: XLLDIQAMCVTJLQ-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and mild reaction conditions, can be applied to scale up the production of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide include iron (III) chloride for catalytic purposes, bismuth nitrate pentahydrate for ultrasonic exposure reactions, and various amines for condensation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2,5-dimethoxytetrahydrofuran in the presence of iron (III) chloride yields N-substituted pyrroles .

Scientific Research Applications

(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase, which are important enzymes in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its specific structural features and the presence of the hydroxyimino group, which can impart distinct reactivity and biological activity compared to other pyrrole derivatives.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C6H9N3O/c7-6(8-10)5-9-3-1-2-4-9/h1-4,10H,5H2,(H2,7,8)

InChI Key

XLLDIQAMCVTJLQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C/C(=N/O)/N

Canonical SMILES

C1=CN(C=C1)CC(=NO)N

Origin of Product

United States

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